

Core Properties of Cy3 Carboxylic Acid and its Analogs

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Compound of Interest

Compound Name: *Cyanine3 carboxylic acid*

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Cy3 carboxylic acid is an orange-fluorescent dye that is insensitive to pH over a wide range (pH 4 to 10).^{[4][5]} It is available in both non-sulfonated and sulfonated forms, which differ primarily in their water solubility. The non-sulfonated version has good solubility in organic solvents like DMF and DMSO but is poorly soluble in water, while the sulfonated version (sulfo-**Cyanine3 carboxylic acid**) is readily soluble in aqueous buffers.^{[6][7][8]}

Quantitative Spectroscopic Data

The key spectroscopic properties of Cy3 carboxylic acid and its common analogs are summarized below. These values are crucial for calibrating instrumentation and calculating the degree of labeling in bioconjugation experiments.

Property	Cy3 Carboxylic Acid	sulfo-Cyanine3 Carboxylic Acid	Cy3.5 Carboxylic Acid
Molar Extinction Coefficient (ϵ)	150,000 $\text{cm}^{-1}\text{M}^{-1}$ [4] [5] [7] [9]	162,000 $\text{cm}^{-1}\text{M}^{-1}$ [8]	116,000 $\text{cm}^{-1}\text{M}^{-1}$ [10]
Excitation Maximum (λ_{abs})	555 nm [4] [5] [7]	548 nm [8]	576 nm / 591 nm [10] [11]
Emission Maximum (λ_{em})	570 nm / 572 nm [4] [5] [6] [7]	563 nm [8]	603 nm / 604 nm [10] [11]
Fluorescence Quantum Yield (Φ)	0.31 [6] [7]	0.1 [8]	0.35 [10] [12]
Solubility	Organic Solvents (DMF, DMSO) [7]	Water, DMF, DMSO [8]	Organic Solvents (DMF, DMSO) [10]

Experimental Protocol: Determination of the Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using spectrophotometry and the Beer-Lambert Law.[\[13\]](#) This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Beer-Lambert Law: $A = \epsilon lc$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar extinction coefficient (in $\text{M}^{-1}\text{cm}^{-1}$)
- l is the path length of the cuvette (typically 1 cm)
- c is the molar concentration of the substance (in M)

Materials and Equipment

- Cy3 carboxylic acid powder
- Appropriate solvent (e.g., DMSO for standard Cy3, deionized water or PBS for sulfo-Cy3)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz or appropriate cuvettes with a 1 cm path length

Methodology

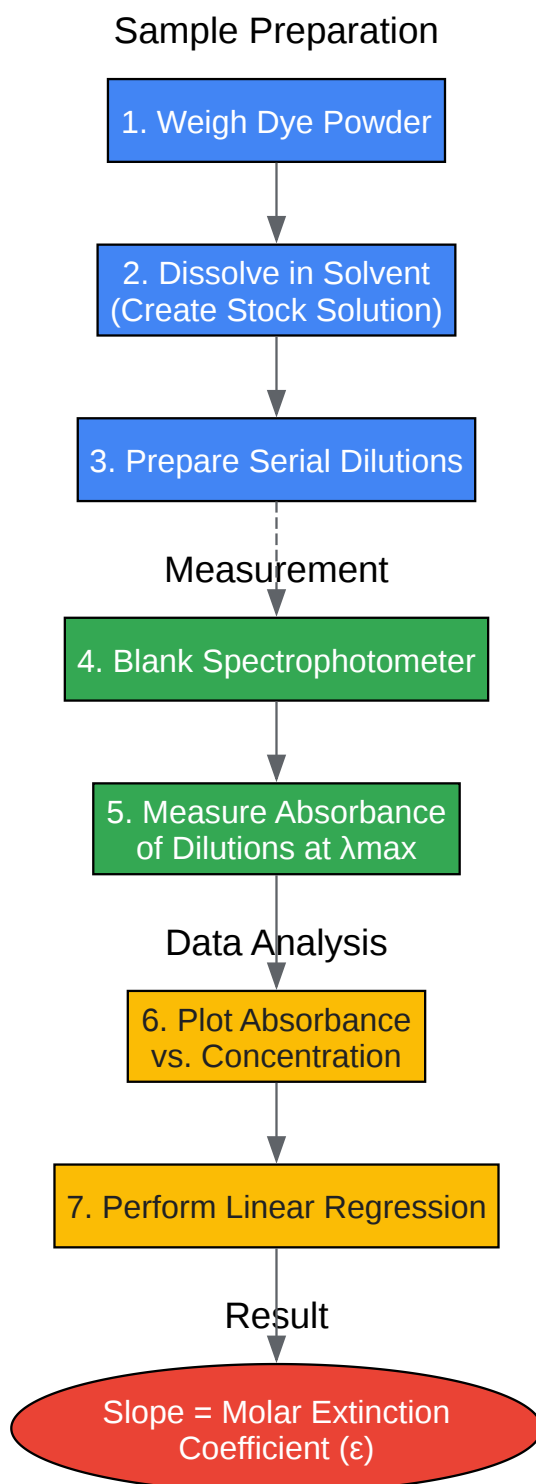
- Preparation of a Concentrated Stock Solution:
 - Accurately weigh a small amount (e.g., 1-5 mg) of the Cy3 carboxylic acid powder using an analytical balance.
 - Dissolve the powder in a precise volume of the chosen solvent (e.g., 1 mL) in a volumetric flask to create a concentrated stock solution. The solvent should be selected based on the dye's solubility and compatibility with the intended application.^[14] Note that the extinction coefficient can be solvent-dependent.^[14]
 - Calculate the exact molar concentration of this stock solution using the known molecular weight of the dye.
- Preparation of Serial Dilutions:
 - Perform a series of precise serial dilutions of the stock solution to create a set of standards with decreasing concentrations.
 - Ensure the concentration range is chosen so that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:

- Set the spectrophotometer to scan a wavelength range that includes the known absorption maximum of Cy3 (around 555 nm).
- Use the same solvent that the dye is dissolved in as a blank to zero the spectrophotometer.
- Measure the full absorbance spectrum for each dilution to identify the wavelength of maximum absorbance (λ_{max}).
- Record the absorbance of each standard solution at this determined λ_{max} .
- Data Analysis and Calculation:
 - Create a plot of absorbance at λ_{max} (y-axis) versus the molar concentration (x-axis) for the prepared standards.
 - Perform a linear regression on the data points. The data should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.
 - According to the Beer-Lambert equation ($A = \epsilon lc$), when the path length (l) is 1 cm, the slope of the line is equal to the molar extinction coefficient (ϵ).[\[15\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient.

Workflow for Determining Molar Extinction Coefficient



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Caption: Experimental workflow for molar extinction coefficient determination.

Applications in Research and Development

An accurate molar extinction coefficient for Cy3 carboxylic acid is essential for numerous applications:

- Bioconjugation: Calculating the degree of labeling (DOL) when conjugating the dye to antibodies, proteins, or oligonucleotides.
- Quantitative Fluorescence Imaging: Calibrating fluorescence intensity to the number of labeled molecules in cellular and tissue imaging.^[1]
- Quality Control: Verifying the concentration of dye solutions and labeled conjugates.
- FRET Studies: Precise quantification of donor and acceptor fluorophores is critical for Förster Resonance Energy Transfer experiments.

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